molecular formula C22H18N2O5S B2907991 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955298-15-4

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2907991
CAS No.: 955298-15-4
M. Wt: 422.46
InChI Key: SMWKHNSEYCYCHV-UHFFFAOYSA-N
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Description

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a phthalimide moiety, a methoxyphenyl group, and a benzenesulfonamide group, making it a subject of interest for various synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phthalimide Intermediate: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Alkylation: The phthalimide is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzylic group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated phthalimide with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can interact with enzyme active sites, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, given its structural similarity to other known pharmaceuticals. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-chlorophenyl)benzenesulfonamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide imparts unique electronic properties, affecting its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-29-17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)14-24-21(25)19-4-2-3-5-20(19)22(24)26/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWKHNSEYCYCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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